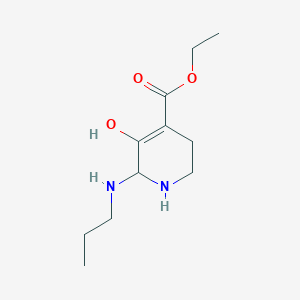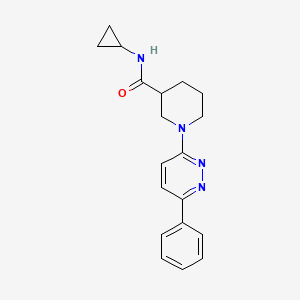
Ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydro-4-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydro-4-pyridinecarboxylate” is a chemical compound with the molecular formula C11H20N2O3 . It is a molecule that contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 ester (aliphatic), 2 secondary amines (aliphatic), and 1 hydroxyl group .
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Interactions Research on ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydro-4-pyridinecarboxylate encompasses a wide range of synthetic methodologies and applications in chemical interactions. The compound is involved in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed annulations, indicating its role in generating complex molecular architectures with complete regioselectivity (Zhu et al., 2003). Furthermore, its derivatives have been explored for potential antihypertensive activity, showcasing the versatility of this compound in medicinal chemistry applications (Kumar & Mashelker, 2006).
Corrosion Inhibition In a notable application, derivatives of this compound have been investigated as corrosion inhibitors for mild steel in hydrochloric acid environments. These studies reveal that functionalized tetrahydropyridines exhibit excellent inhibition efficiency, highlighting their potential as protective agents against corrosive damage (Haque et al., 2018).
Chemical Structure Analysis Research also delves into the crystal structure analysis of this compound and its derivatives, providing insights into their molecular configurations and intermolecular interactions. Such studies are crucial for understanding the compound's chemical behavior and potential applications in material science and pharmaceutical development (Suresh et al., 2007).
Propiedades
IUPAC Name |
ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-6-12-10-9(14)8(5-7-13-10)11(15)16-4-2/h10,12-14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYXVOZRBZLARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1C(=C(CCN1)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2918588.png)

![3-Fluorosulfonyloxy-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]pyridine](/img/structure/B2918592.png)



![N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/no-structure.png)



![N-(2,5-dichlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2918608.png)
![2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2918609.png)
![5-[(4-Bromophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B2918610.png)
